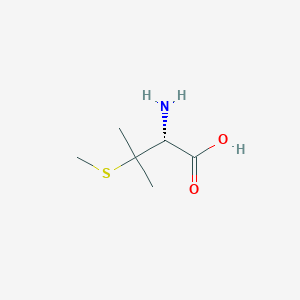
S-Methylpenicillamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methylpenicillamine is a valine derivative.
Wissenschaftliche Forschungsanwendungen
1. Analytical Methodology
- Plasma Redox State Analysis : S-Methylpenicillamine (S-MPA) has been incorporated into a capillary electrophoresis method for measuring physiological thiols in plasma. This method facilitates baseline separation of S-MPA from other thiols and allows measurement of its various forms, including reduced, free, and protein-bound states (Zinellu et al., 2004).
2. Therapeutic Applications and Effects
- Metabolism in Neurodegenerative Diseases : In neurodegenerative conditions like Parkinson's and Motor Neurone Disease, the metabolism of S-MPA, particularly its S-methylation, has been observed to be significantly higher compared to controls (Peters et al., 1994).
- Cancer Cell Response Enhancement : S-MPA, combined with hydroperoxide metabolism inhibitors, has shown potential in enhancing lung and breast cancer cell responses to radiation and carboplatin. This effect is mediated through H2O2-induced oxidative stress (Sciegienka et al., 2017).
3. Pharmacokinetics and Drug Analysis
- Clinical Pharmacokinetics : The pharmacokinetics of S-MPA have been studied, highlighting its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic and adverse effects (Netter et al., 1987).
- High-Performance Liquid Chromatography Analysis : Techniques like high-performance liquid chromatography have been utilized for the analysis of S-MPA in various biological samples, demonstrating its applicability in pharmacological research (Yusof et al., 2000).
4. Mechanistic Insights and Molecular Studies
- Involvement in Nitric Oxide/NMDA Pathways : S-MPA's interaction with the nitric oxide system and NMDA receptors has been studied, showing its potential effects on seizures in mice, which could offer insights into its wider pharmacological actions (Rahimi et al., 2014).
- Chiral Distinction Studies : Research on distinguishing the chiral forms of penicillamine, including S-MPA, using metal-ion coupled cyclodextrin complexes, provides insight into its molecular behavior, which is significant for its therapeutic application and safety (Yang et al., 2021).
5. Treatment Efficacy in Specific Conditions
- Effectiveness in Systemic Sclerosis : A long-term study examined the effectiveness of S-MPA in treating rapidly progressive systemic sclerosis, showing significant improvement in skin sclerosis and prolonged survival of patients (Jimenez & Sigal, 1991).
Eigenschaften
CAS-Nummer |
34297-28-4 |
|---|---|
Produktname |
S-Methylpenicillamine |
Molekularformel |
C6H13NO2S |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methyl-3-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
XSMLYGQTOGLZDA-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)([C@@H](C(=O)O)N)SC |
SMILES |
CC(C)(C(C(=O)O)N)SC |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)SC |
Sequenz |
X |
Synonyme |
S-methylpenicillamine S-methylpenicillamine, (D-Val)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



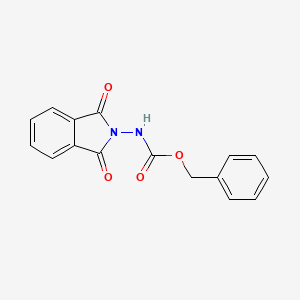
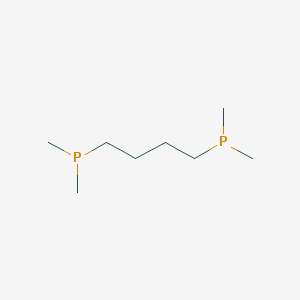
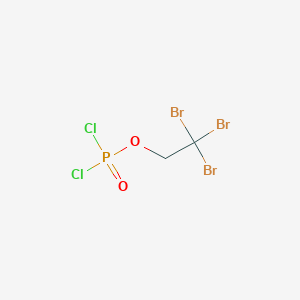
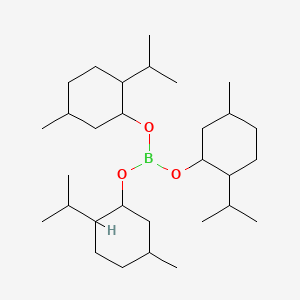
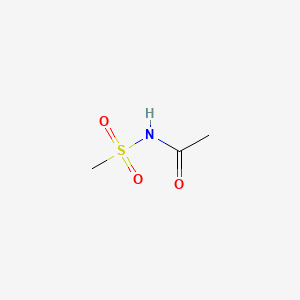
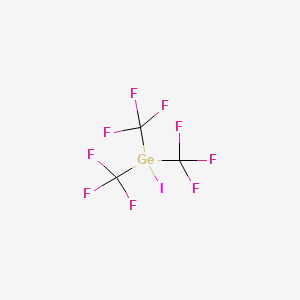
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)
![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)
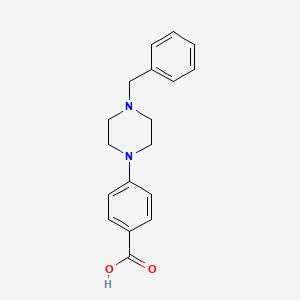
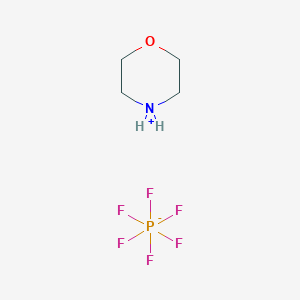

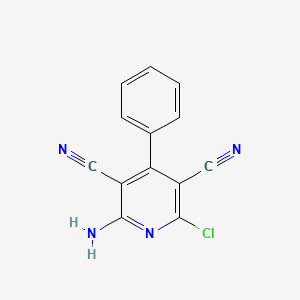
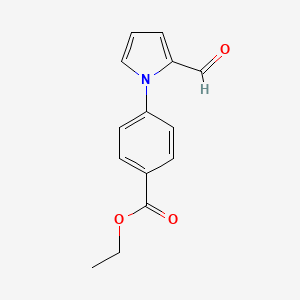
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)